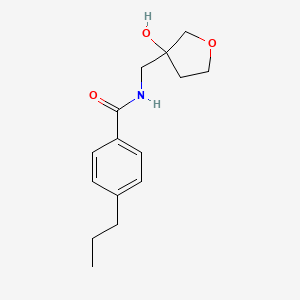

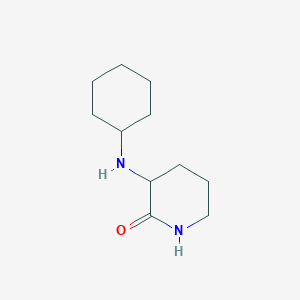

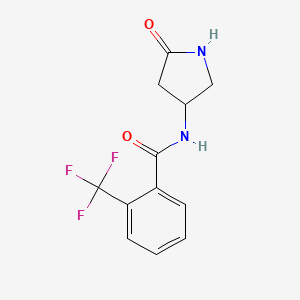

3-(Cyclohexylamino)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclohexylamino)piperidin-2-one, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It has been shown to have potential as an anticancer agent due to its ability to inhibit ribosomal RNA (rRNA) synthesis, which is necessary for the growth and proliferation of cancer cells.

Applications De Recherche Scientifique

Analytical and Chemical Characterization

- The compound has been characterized using various analytical techniques. For instance, De Paoli et al. (2013) used gas chromatography and mass spectrometry for its characterization, which can be crucial in identifying and understanding its chemical properties (De Paoli et al., 2013).

Synthesis and Chemical Reactions

- 3-(Cyclohexylamino)piperidin-2-one is involved in various synthetic pathways. For example, Sulsky et al. (1999) discussed its use in the synthesis of spiro[2H-indol]-3(1H)-ones by radical cyclization (Sulsky et al., 1999).

Pharmaceutical and Biological Studies

- The compound is used in the study of pharmaceutical and biological compounds. A study by Hartmann et al. (1992) synthesized derivatives of this compound for evaluation as central nervous system depressants (Hartmann et al., 1992).

Organic Chemistry and Catalyst Research

- It plays a role in organic chemistry research, especially in reactions involving piperidine derivatives. Ortiz et al. (2014) demonstrated its use in one-pot synthesis processes for piperidine-containing structures (Ortiz et al., 2014).

Mécanisme D'action

Target of Action

3-(Cyclohexylamino)piperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction . .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on their specific structure and the conditions under which they are used . For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .

Biochemical Pathways

Piperidine derivatives can influence a variety of biochemical pathways, depending on their specific structure and the conditions under which they are used . .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target(s). For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers . .

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds . .

Propriétés

IUPAC Name |

3-(cyclohexylamino)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11-10(7-4-8-12-11)13-9-5-2-1-3-6-9/h9-10,13H,1-8H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLFEHBVTWZLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)

![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)

![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)